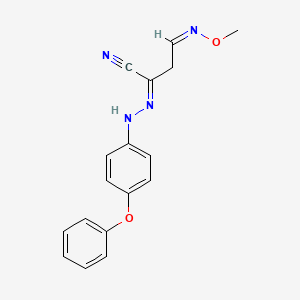
(2R)-3-(methylamino)propane-1,2-diol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-(methylamino)propane-1,2-diol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds contain both an amine group and an alcohol group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(methylamino)propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as ®-glycidol.
Reaction with Methylamine: The chiral precursor is reacted with methylamine under controlled conditions to introduce the methylamino group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and purity.
化学反应分析
Types of Reactions
(2R)-3-(methylamino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
(2R)-3-(methylamino)propane-1,2-diol;hydrochloride has various applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2R)-3-(methylamino)propane-1,2-diol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It could influence metabolic pathways or signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S)-3-(methylamino)propane-1,2-diol: The enantiomer of the compound with similar properties but different biological activity.
Epinephrine: A compound with a similar structure but different functional groups and biological effects.
Norepinephrine: Another structurally related compound with distinct pharmacological properties.
Uniqueness
(2R)-3-(methylamino)propane-1,2-diol;hydrochloride is unique due to its specific chiral configuration and the presence of both amine and alcohol functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C4H12ClNO2 |
|---|---|
分子量 |
141.60 g/mol |
IUPAC 名称 |
(2R)-3-(methylamino)propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C4H11NO2.ClH/c1-5-2-4(7)3-6;/h4-7H,2-3H2,1H3;1H/t4-;/m1./s1 |
InChI 键 |
OWLPKHRSZQWPON-PGMHMLKASA-N |
手性 SMILES |
CNC[C@H](CO)O.Cl |
规范 SMILES |
CNCC(CO)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B13051699.png)
![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051707.png)


![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051723.png)



